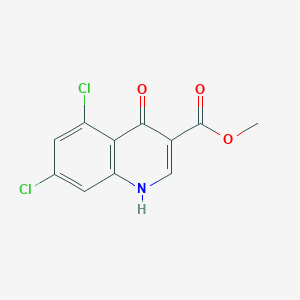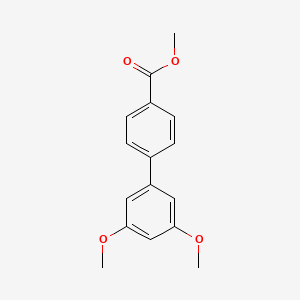![molecular formula C17H25NO5 B7960624 methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7960624.png)
methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Benzyloxy Group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide (BnBr) and a base like sodium hydride (NaH).
Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Corresponding alcohol.
Substitution: Free amino acid.
Applications De Recherche Scientifique
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The benzyloxy group can undergo metabolic transformations, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3R)-3-(benzyloxy)-2-amino butanoate: Lacks the Boc protection, making it more reactive.
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}pentanoate: Contains an additional carbon in the backbone, altering its reactivity and applications.
Uniqueness
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
methyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)21-5)18-16(20)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAKSQLBNQCXRA-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate](/img/structure/B7960548.png)

![Methyl 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-2,5(13),6,8-tetraene-3-carboxylate](/img/structure/B7960576.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate](/img/structure/B7960584.png)

![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(furan-2-YL)propanoate](/img/structure/B7960593.png)
![Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960598.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate](/img/structure/B7960602.png)



![triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate](/img/structure/B7960628.png)
![dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B7960631.png)

